2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl 3-methylbenzoate
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Overview
Description
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3-METHYLBENZOATE is an organic compound with a complex structure that includes nitro groups, hydrazone linkage, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3-METHYLBENZOATE typically involves the condensation of 4-nitrophenylhydrazine with an aldehyde or ketone, followed by esterification with 3-methylbenzoic acid. The reaction conditions often require acidic or basic catalysts to facilitate the condensation and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.
Major Products
Amino derivatives: Formed from the reduction of nitro groups.
Hydrazine derivatives: Formed from the reduction of the hydrazone linkage.
Substituted aromatic compounds: Formed from electrophilic substitution reactions.
Scientific Research Applications
2-NITRO-4-[(E)-[2-(4-NITROPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL 3-METHYLBENZOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Analytical Chemistry: It serves as a reagent in various analytical techniques for the detection and quantification of specific analytes.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and hydrazone groups play a crucial role in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylhydrazine: A simpler compound with similar functional groups.
3-Methylbenzoic acid: The esterifying agent used in the synthesis of the target compound.
Hydrazone derivatives: Compounds with similar hydrazone linkages but different substituents.
Properties
Molecular Formula |
C21H16N4O6 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
[2-nitro-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C21H16N4O6/c1-14-3-2-4-16(11-14)21(26)31-20-10-5-15(12-19(20)25(29)30)13-22-23-17-6-8-18(9-7-17)24(27)28/h2-13,23H,1H3/b22-13+ |
InChI Key |
DPPRINGVASAJPQ-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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